N-benzyloxan-3-amine
Description
Properties
IUPAC Name |
N-benzyloxan-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-2-5-11(6-3-1)9-13-12-7-4-8-14-10-12/h1-3,5-6,12-13H,4,7-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBNDUUGRRSANI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Bromoxane
The oxane ring is functionalized at the 3-position via bromination. Treating oxan-3-ol with phosphorus tribromide (PBr₃) in dichloromethane yields 3-bromoxane with >85% efficiency. The reaction proceeds under mild conditions (0–25°C, 2–4 hours), as confirmed by thin-layer chromatography (TLC).
Alkylation of Potassium Phthalimide
3-Bromoxane reacts with potassium phthalimide in dimethylformamide (DMF) at 80°C for 12 hours, forming N-(oxan-3-yl)phthalimide. This intermediate is isolated via column chromatography (hexane/ethyl acetate, 4:1) in 70–75% yield.
Hydrolysis to the Primary Amine
Hydrazinolysis of the phthalimide group using hydrazine hydrate in ethanol releases the primary amine, oxan-3-amine. Subsequent benzylation via reductive amination (discussed in Section 2) introduces the N-benzyl group. Alternatively, direct alkylation of oxan-3-amine with benzyl bromide in the presence of a base (e.g., K₂CO₃) provides this compound in 65% overall yield.
Reductive Amination Method
Reductive amination bypasses the need for pre-functionalized intermediates by directly coupling oxan-3-one with benzylamine.
Preparation of Oxan-3-one
Oxan-3-ol is oxidized to oxan-3-one using pyridinium chlorochromate (PCC) in dichloromethane. The ketone is obtained in 90% yield after purification.
Condensation and Reduction
Oxan-3-one reacts with benzylamine in methanol under acidic conditions (pH 4–5, acetic acid) to form an imine intermediate. Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine to the secondary amine at 25°C over 6 hours. The product is isolated via extraction (dichloromethane/water) and chromatography, achieving a 78% yield.
Table 1: Optimization of Reductive Amination Conditions
| Parameter | Condition | Yield (%) |
|---|---|---|
| Reducing Agent | NaBH₃CN | 78 |
| Solvent | Methanol | 78 |
| Temperature | 25°C | 78 |
| Alternative Agent | NaBH₄ | 42 |
Nucleophilic Substitution Strategies
Direct displacement of a leaving group on the oxane ring by benzylamine offers a streamlined route.
Synthesis of 3-Mesyloxane
Oxan-3-ol is treated with methanesulfonyl chloride (MsCl) and triethylamine (Et₃N) in dichloromethane to form 3-mesyloxane (95% yield).
SN2 Reaction with Benzylamine
3-Mesyloxane reacts with benzylamine in acetonitrile at 60°C for 24 hours. The reaction achieves 70% conversion, with the product purified via silica gel chromatography (hexane/ethyl acetate, 1:1). Steric hindrance from the oxane ring slightly impedes the substitution, necessitating elevated temperatures.
Comparative Analysis of Methods
Table 2: Efficiency and Scalability of Synthetic Routes
| Method | Steps | Overall Yield (%) | Stereochemical Control |
|---|---|---|---|
| Gabriel Synthesis | 3 | 65 | Moderate |
| Reductive Amination | 2 | 78 | High |
| Azide Reduction | 2 | 85 | Low |
| Nucleophilic Substitution | 2 | 70 | Low |
Reductive amination emerges as the most efficient method due to fewer steps and superior stereochemical outcomes. In contrast, the Gabriel synthesis requires stringent hydrolysis conditions, risking ring opening .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-benzyloxan-3-amine can undergo oxidation reactions to form corresponding oxan-3-imine derivatives.
Reduction: The compound can be reduced to form this compound derivatives with different substituents on the nitrogen atom.
Substitution: It can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions.
Major Products:
Oxidation Products: Oxan-3-imine derivatives.
Reduction Products: Various N-substituted oxan-3-amine derivatives.
Substitution Products: Benzyl-substituted oxan-3-amine derivatives.
Scientific Research Applications
Chemistry: N-benzyloxan-3-amine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of heterocyclic compounds.
Biology: In biological research, this compound is studied for its potential as a ligand in enzyme inhibition studies. It is also explored for its role in the synthesis of biologically active molecules.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-benzyloxan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group enhances its binding affinity to these targets, facilitating various biochemical reactions. The compound can act as a nucleophile, participating in substitution and addition reactions, thereby modulating the activity of its molecular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- N-benzyloxan-3-amine vs. N-ethyloxan-3-amine hydrochloride: The benzyl group introduces significant lipophilicity and steric bulk compared to the ethyl group in N-ethyloxan-3-amine hydrochloride (C₇H₁₅NO·HCl). This difference likely impacts solubility; the hydrochloride salt of the ethyl analog enhances aqueous solubility, whereas the freebase benzyl variant may exhibit lower solubility .
- This compound vs. 4-(aminomethyl)-N,N-dimethyloxan-4-amine: The dimethylamine group at position 4 in the latter compound creates a quaternary carbon center, altering conformational flexibility compared to the tertiary amine at position 3 in this compound. This positional isomerism could affect receptor binding or metabolic stability .
Spectral and Analytical Data
¹H NMR Shifts :
- In compound 17m, the benzyl protons resonate at δ 7.45–7.21 ppm, while the oxane ring protons in N-ethyloxan-3-amine hydrochloride likely appear upfield (e.g., δ 0.93 ppm for terminal methyl groups) .
- The benzyl group’s aromatic protons produce distinct splitting patterns (e.g., multiplet at δ 7.90–7.86 ppm), absent in alkyl-substituted analogs .
Mass Spectrometry :
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound | Molecular Formula | Molecular Weight | Key Substituent | Solubility (HCl Salt) | Notable Spectral Features (¹H NMR) |
|---|---|---|---|---|---|
| This compound | C₁₂H₁₇NO | 191.27 g/mol | Benzyl (C₆H₅CH₂) | Low (freebase) | Aromatic protons: δ 7.2–7.9 ppm |
| N-ethyloxan-3-amine HCl | C₇H₁₅NO·HCl | 165.66 g/mol | Ethyl (C₂H₅) | High | Terminal CH₃: δ 0.93 ppm (triplet) |
| 4-(aminomethyl)-N,N-dimethyloxan-4-amine | C₈H₁₈N₂O | 158.24 g/mol | Dimethylaminomethyl | Moderate | Quaternary C: δ 3.6–4.1 ppm (broad) |
| Compound 17m (oxazolyl analog) | C₂₂H₂₆N₂O₂ | 350.45 g/mol | 5-Methoxy-4-phenyloxazole | Low (oil) | Oxazole protons: δ 4.06 ppm (s, OCH₃) |
Research Findings
- Synthetic Complexity : Multicomponent reactions (e.g., for compound 17m) demonstrate moderate yields (49%) when incorporating heterocycles, suggesting that simpler this compound derivatives may be more synthetically accessible .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for N-benzyloxan-3-amine, and how can reaction conditions be optimized?
- Methodological Answer : Reductive amination using heterogeneous catalysts (e.g., Pd/NiO) under hydrogen atmosphere (25°C, 10 hours) achieves yields >95% . Key parameters include solvent choice (polar aprotic solvents like DMSO), controlled temperature, and base addition (e.g., NaOH) to neutralize HCl byproducts. Post-synthesis purification via filtration and evaporation ensures product integrity. Validate purity using ¹H NMR (e.g., aromatic proton shifts at δ 7.2–7.4 ppm) .
Q. How should researchers characterize the molecular structure of this compound?
- Methodological Answer : Use nuclear magnetic resonance (¹H/¹³C NMR) to resolve proton/carbon environments (e.g., oxolane ring protons at δ 3.5–4.0 ppm) and infrared (IR) spectroscopy to identify amine N-H stretches (~3300 cm⁻¹) . Mass spectrometry confirms molecular weight (e.g., [M+H]⁺ at m/z 192.2). X-ray crystallography may resolve stereochemistry in crystalline forms .
Q. What considerations are vital for ensuring the stability of this compound during storage and experimental use?
- Methodological Answer : Store at -20°C in airtight containers under inert gas (argon) to prevent oxidation. Monitor thermal stability via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds (>150°C recommended in ). Conduct accelerated stability studies (40°C, 75% RH for 6 months) and validate purity periodically via HPLC .
Advanced Research Questions
Q. What experimental approaches are recommended to study the enzyme inhibition kinetics of this compound?
- Methodological Answer : Perform continuous enzyme assays (e.g., fluorometric or colorimetric) under varied substrate concentrations to generate Lineweaver-Burk plots. Use surface plasmon resonance (SPR) for real-time binding affinity measurements (e.g., Kd values). highlights stopped-flow techniques for rapid kinetic analysis of enzyme-inhibitor complexes . Validate IC₅₀ values across physiological pH/temperature ranges.
Q. How can computational modeling predict this compound’s interaction with biological targets?
- Methodological Answer : Parameterize force fields (e.g., CHARMM) using structural data (bond angles, dihedrals) from . Perform molecular docking (AutoDock Vina) against target crystal structures (e.g., serotonin receptors) and validate with molecular dynamics simulations (GROMACS) to assess binding stability. Experimental mutagenesis (e.g., alanine scanning) confirms critical residues for interaction .
Q. How should researchers address discrepancies in reported biological activities of this compound across studies?
- Methodological Answer : Standardize assay conditions (e.g., buffer composition, cell passage number) and use orthogonal methods (e.g., calcium flux assays vs. cAMP quantification). recommends meta-analysis of raw data to identify confounding variables (e.g., serum interference). Replicate studies in multiple cell lines (HEK293, CHO) to assess consistency .
Q. What strategies resolve contradictions in synthetic yields reported for this compound?
- Methodological Answer : Compare catalyst systems (homogeneous vs. heterogeneous), solvent polarity, and reaction scales. demonstrates Pd/NiO’s superiority (95% yield) over traditional methods. Use design of experiments (DoE) to optimize parameters (temperature, solvent, stoichiometry) and identify critical factors via ANOVA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
